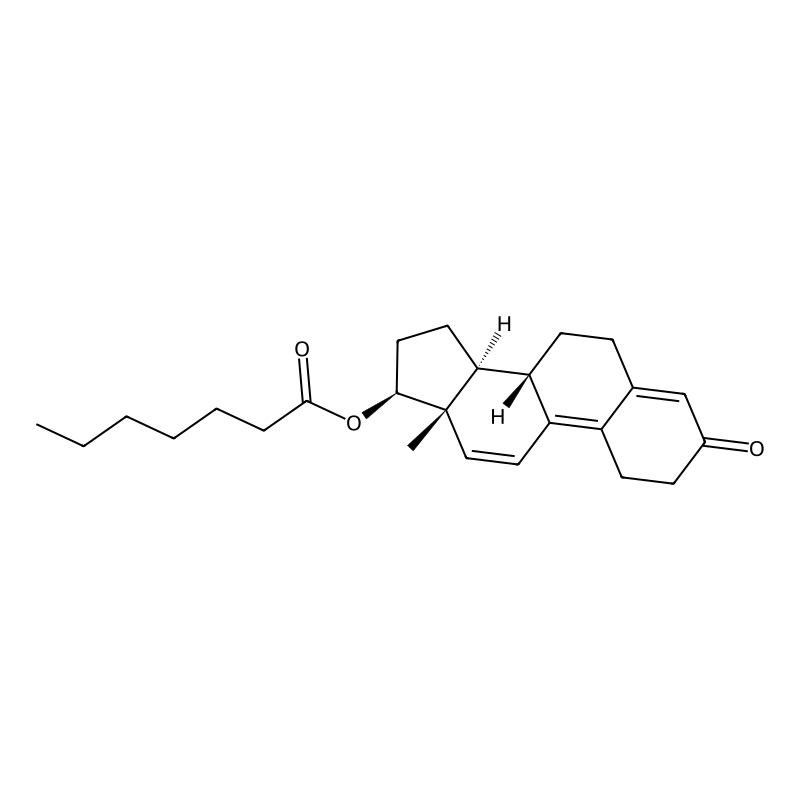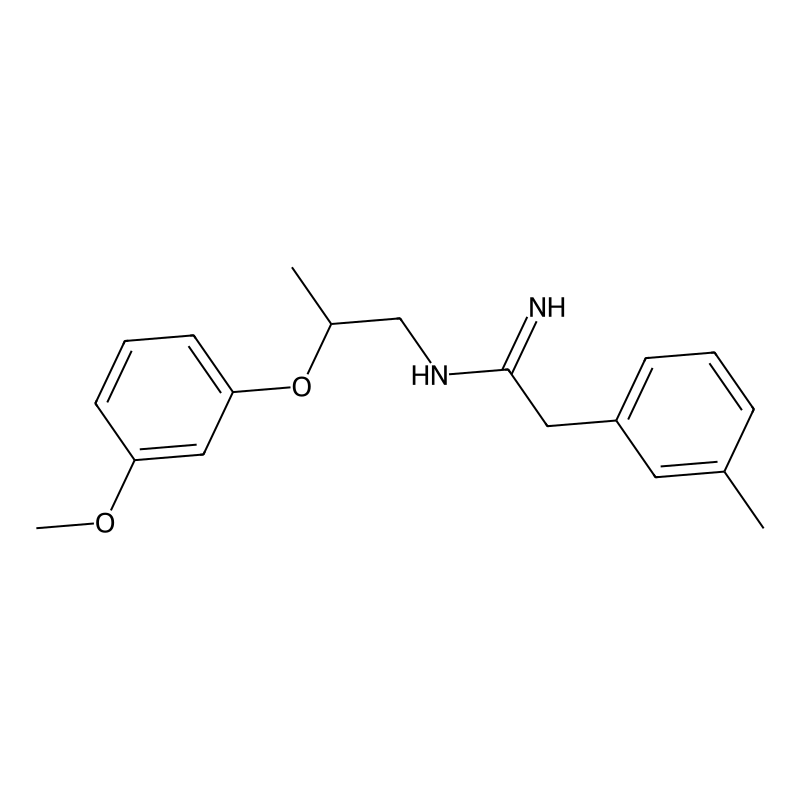3,3,6-Trimethyl-1-indanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,3,6-Trimethyl-1-indanone is an organic compound classified as an indanone, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentanone ring. Its molecular formula is , and it has a molecular weight of approximately 174.24 g/mol. The compound features three methyl groups located at positions 3 and 6 of the indanone structure, contributing to its unique properties and reactivity compared to other indanones .
- Oxidation: The compound can be oxidized to yield carboxylic acids or quinones using reagents such as potassium permanganate or chromium trioxide.
- Reduction: Reduction of the carbonyl group can produce the corresponding alcohol, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
- Electrophilic Aromatic Substitution: The presence of the aromatic ring allows for substitution reactions, where new functional groups can be introduced onto the benzene moiety .
The biological activity of 3,3,6-trimethyl-1-indanone has been explored in various contexts. It may exhibit interactions with biological targets such as enzymes or receptors due to its functional groups. The carbonyl group facilitates nucleophilic interactions with protein sites, potentially influencing enzymatic activity. Studies have suggested that derivatives of indanones possess anti-inflammatory and anticancer properties, although specific data on 3,3,6-trimethyl-1-indanone's biological effects are still limited .
Several synthetic routes have been developed for 3,3,6-trimethyl-1-indanone:
- Friedel-Crafts Acylation: This method involves the acylation of 1,3,5-trimethylbenzene with a suitable acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- Intramolecular Aldol Condensation: Starting from appropriate diketones or esters under acidic conditions can yield the desired indanone through cyclization followed by dehydration.
- Carbonylative Cyclization: Transition metal-catalyzed reactions involving alkynes and aryl halides can lead to the formation of indanones through carbonylation processes .
3,3,6-Trimethyl-1-indanone finds applications in various fields:
- Synthetic Chemistry: It serves as an intermediate in organic synthesis for producing more complex molecules.
- Pharmaceuticals: The compound and its derivatives may have potential therapeutic applications due to their biological activities.
- Fragrance Industry: Indanones are often used in perfumery for their pleasant aroma profiles .
Several compounds share structural similarities with 3,3,6-trimethyl-1-indanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethyl-1-indanone | Two methyl groups at positions 2 and 5 | Exhibits different reactivity patterns due to fewer methyl substituents. |
| 2-Methyl-1-indanone | One methyl group at position 2 | Less sterically hindered compared to 3,3,6-trimethyl derivative. |
| 1-Indanone | No methyl substitutions | Serves as a baseline for comparing reactivity and biological activity. |
| 2-Ethyl-1-indanone | Ethyl group instead of methyl | Alters physical properties and potential applications. |
The uniqueness of 3,3,6-trimethyl-1-indanone lies in its specific arrangement of methyl groups which influences its chemical reactivity and potentially its biological activity compared to other indanones .








